molecular formula C15H24N4O4S B2464462 4-((4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)morpholine CAS No. 2320466-26-8

4-((4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)morpholine

Cat. No.: B2464462
CAS No.: 2320466-26-8
M. Wt: 356.44
InChI Key: XKVZOKQKASYVIV-UHFFFAOYSA-N
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Description

4-((4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)morpholine is a complex organic compound featuring a morpholine ring, a piperidine ring, and a pyrimidine moiety

Mechanism of Action

Target of Action

The primary targets of the compound “4-((4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)morpholine” are currently unknown. This compound is a derivative of piperidine, which is a common structural motif in many pharmaceuticals . .

Mode of Action

Piperidine derivatives are known to interact with various biological targets, leading to a range of pharmacological effects .

Biochemical Pathways

Without specific target information, it’s challenging to outline the exact biochemical pathways affected by this compound. Piperidine derivatives can influence a variety of biochemical pathways depending on their specific targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)morpholine typically involves multi-step organic synthesis. A common synthetic route includes:

    Formation of the Piperidine Intermediate: The piperidine ring is often synthesized through the cyclization of appropriate precursors under basic conditions.

    Attachment of the Pyrimidine Moiety: The 6-methylpyrimidine group is introduced via nucleophilic substitution reactions, often using pyrimidine derivatives and suitable leaving groups.

    Sulfonylation: The sulfonyl group is introduced using sulfonyl chlorides in the presence of a base, such as triethylamine, to form the sulfonamide linkage.

    Morpholine Ring Formation: The final step involves the formation of the morpholine ring, typically through cyclization reactions involving appropriate diols or amino alcohols.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and morpholine rings, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the pyrimidine moiety using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl and pyrimidine groups, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions depending on the nucleophile.

Major Products

The major products of these reactions include oxidized derivatives, reduced forms of the pyrimidine ring, and substituted analogs with various functional groups attached to the sulfonyl or pyrimidine moieties.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, the compound has been studied for its potential as a pharmacophore in drug design. Its structural features are conducive to binding with various biological targets, making it a candidate for the development of new therapeutic agents.

Medicine

In medicine, derivatives of this compound are explored for their potential as antidiabetic, anticancer, and antimicrobial agents. The presence of the morpholine and piperidine rings is particularly significant in enhancing the biological activity of these derivatives.

Industry

Industrially, the compound is used in the development of specialty chemicals and materials. Its unique reactivity profile makes it suitable for applications in polymer chemistry and material science.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-(Pyrimidin-4-yl)piperidin-1-yl)sulfonyl)morpholine
  • 4-((4-(Pyridin-4-yl)piperidin-1-yl)sulfonyl)morpholine
  • 4-((4-(Quinolin-4-yl)piperidin-1-yl)sulfonyl)morpholine

Uniqueness

Compared to these similar compounds, 4-((4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)morpholine is unique due to the presence of the 6-methylpyrimidine moiety, which can significantly alter its chemical reactivity and biological activity. This methyl group can influence the compound’s electronic properties and steric interactions, making it a distinct entity in its class.

Properties

IUPAC Name

4-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O4S/c1-13-10-15(17-12-16-13)23-11-14-2-4-18(5-3-14)24(20,21)19-6-8-22-9-7-19/h10,12,14H,2-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKVZOKQKASYVIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)OCC2CCN(CC2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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